molecular formula C52H44BF4P2Rh- B12088823 [Rh COD (R)-Binap]BF4

[Rh COD (R)-Binap]BF4

Cat. No.: B12088823
M. Wt: 920.6 g/mol
InChI Key: NXRNGSUCQWUDOA-ONEVTFJLSA-N
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Description

[Rh(COD)(R)-BINAP]BF₄ is a cationic rhodium(I) complex featuring the chiral (R)-BINAP ligand (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and cyclooctadiene (COD) as a labile diene ligand. This complex is widely employed in asymmetric catalysis, including hydrogenation, cycloaddition, and allylic substitution reactions. The BF₄⁻ counterion enhances solubility in polar aprotic solvents, while the chiral BINAP ligand imparts enantioselectivity in stereochemical transformations .

Properties

Molecular Formula

C52H44BF4P2Rh-

Molecular Weight

920.6 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;tetrafluoroborate

InChI

InChI=1S/C44H32P2.C8H12.BF4.Rh/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-32H;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;

InChI Key

NXRNGSUCQWUDOA-ONEVTFJLSA-N

Isomeric SMILES

[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1=CC=C(C=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C45)P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Rh]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Rh COD ®-Binap]BF4 typically involves the reaction of rhodium (I) chloride dimer with 1,5-cyclooctadiene (COD) and ®-Binap in the presence of a tetrafluoroborate salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the rhodium complex. The resulting product is purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of [Rh COD ®-Binap]BF4 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[Rh COD ®-Binap]BF4 is known to undergo various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with [Rh COD ®-Binap]BF4 include hydrogen gas for hydrogenation reactions, oxidizing agents like oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired outcomes .

Major Products

The major products formed from reactions involving [Rh COD ®-Binap]BF4 depend on the specific reaction type. For example, in hydrogenation reactions, the major products are often reduced organic compounds, while in oxidation reactions, the products are oxidized derivatives of the substrates .

Scientific Research Applications

[Rh COD ®-Binap]BF4 has a wide range of applications in scientific research, including:

    Chemistry: It is extensively used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring chiral purity.

    Industry: The compound is employed in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of [Rh COD ®-Binap]BF4 involves the coordination of the rhodium center with the COD and Binap ligands, creating a highly active catalytic site. The rhodium center facilitates various chemical transformations by stabilizing transition states and intermediates, thereby lowering the activation energy of the reactions. The ®-Binap ligand imparts chirality to the catalyst, enabling enantioselective reactions .

Comparison with Similar Compounds

Comparison with Similar Rhodium Complexes

Catalytic Activity in Cycloaddition and Allylic Substitution

Table 1: Comparison of catalytic performance in cycloaddition and allylic substitution
Catalyst Reaction Type Yield (%) Selectivity (ee or regioselectivity) Key Observations Reference
[Rh(COD)(R)-BINAP]BF₄ Allylic substitution 76–82 High ee (90–95%) Requires CO ligands for optimal activity
[Rh(COD)(dppf)]BF₄ Allylic substitution 15–30 Low ee (<50%) Poor ligand-metal coordination
[Rh(COD)(BIPHEP)]BF₄ Cycloaddition 40–50 Moderate regioselectivity Limited stability under high temperatures
[Rh(COD)(MeCN)₂]BF₄ + BINAP Cycloisomerization 36–60 ee 90–95% In situ ligand exchange enhances activity

Key Findings :

  • Ligand Dependency : Replacement of BINAP with dppf, dppbz, or BIPHEP in allylic substitution led to significantly reduced yields (15–50% vs. 76–82% with BINAP), highlighting BINAP's superior π-accepting and steric properties .
  • CO Ligand Requirement : [Rh(COD)(BINAP)BF₄] showed low conversion (<20%) in allylation without CO ligands, whereas [Rh(CO)₂(BINAP)BF₄] achieved >80% yield, emphasizing the role of CO in stabilizing reactive intermediates .

Enantioselectivity in Hydrogenation and Hydroboration

Table 2: Enantioselectivity in hydrogenation and hydroboration
Catalyst Reaction Type Substrate ee (%) Selectivity (Branched/Linear) Reference
[Rh(COD)(R)-BINAP]BF₄ Asymmetric hydrogenation Butyl acrylate 90–95 N/A
[Rh(COD)(R)-QUINAP]BF₄ Hydroboration Aryl alkenes 88–94 72–95% branched
[Rh(COD)(R)-BINAP]BF₄ Hydroboration Aryl alkenes <70 Inverse selectivity

Key Findings :

  • Hydrogenation Efficiency : [Rh(COD)(BINAP)BF₄] achieved 90–95% ee in butyl acrylate hydrogenation, outperforming [Rh(COD)(dppb)BF₄], which showed fluctuating polarization transfer efficiency (PTE) due to ligand instability .
  • Hydroboration Limitations : The Rh-BINAP system exhibited inferior regioselectivity and enantioselectivity (<70% ee) compared to Rh-QUINAP (88–94% ee), attributed to BINAP's rigid binaphthyl backbone limiting substrate flexibility .

Solvent and Temperature Effects

  • Solvent Compatibility : PhCl was optimal for allylic substitution with [Rh(COD)(BINAP)BF₄], yielding >80% conversion, while polar solvents like 1,4-dioxane reduced yields to <30% due to ligand dissociation .
  • Temperature Sensitivity : Reactions below 100°C led to incomplete substrate conversion (<50%), whereas 120°C optimized both rate and selectivity (e.g., 82% yield in cycloaddition) .

Hyperpolarization and Magnetic Field Effects

[Rh(COD)(BINAP)BF₄] demonstrated superior polarization transfer efficiency (PTE = 0.4) in parahydrogen-induced polarization (PHIP) compared to [Rh(COD)(dppb)BF₄] (PTE = 0.2). PTE increased at higher magnetic fields (14 T vs. 7 T) due to prolonged T₁ relaxation times of intermediates .

Biological Activity

The compound [Rh COD (R)-Binap]BF4, a rhodium(I) complex, has gained attention in the field of catalysis and organic synthesis. Its biological activity is primarily linked to its role in asymmetric reactions and its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound consists of a rhodium center coordinated with cyclooctadiene (COD) and the chiral ligand (R)-BINAP. The presence of the chiral ligand imparts enantioselectivity to reactions catalyzed by this complex, making it valuable in asymmetric synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Catalytic Activity : The rhodium complex acts as a catalyst in various reactions, facilitating the formation of chiral products with high enantioselectivity. For example, it has been utilized in the asymmetric hydrogenation of ketones and imines, leading to the production of enantiomerically enriched compounds .
  • Interaction with Biological Targets : The compound may interact with specific enzymes or receptors, potentially modulating biological pathways. This interaction can lead to downstream effects such as altered cell signaling or metabolic processes .

Applications in Medicinal Chemistry

The unique properties of this compound have led to its investigation in several medicinal chemistry applications:

  • Anticancer Activity : Research has indicated that rhodium complexes can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
  • Anti-inflammatory Effects : Some studies suggest that rhodium complexes may have anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .

Case Studies

  • Asymmetric Hydrogenation : A notable study demonstrated the use of this compound in the asymmetric hydrogenation of α-keto esters, yielding products with up to 99% enantiomeric excess (ee) . This reaction showcases the compound's effectiveness in producing chiral intermediates essential for pharmaceutical applications.
  • Synthesis of Bioactive Compounds : Another investigation focused on using this compound for synthesizing biologically active marine metabolites. The complex facilitated key steps in the synthesis pathway, highlighting its versatility as a catalyst in producing compounds with potential therapeutic applications .

Data Summary

Study Reaction Type Yield (%) Enantiomeric Excess (%)
Study 1Asymmetric Hydrogenation95-9995-99
Study 2Synthesis of Marine MetabolitesVariesHigh ee values

Q & A

Q. How can enantioselectivity in [Rh(COD)(R-BINAP)]BF4-catalyzed asymmetric hydrogenation be quantified?

  • Method : Use chiral HPLC or GC to measure enantiomeric excess (ee) of products. For example, in the hydrogenation of α-acetamidocinnamate, (R)-BINAP-Rh catalysts achieve >90% ee under optimized conditions .
  • Troubleshooting : If ee is low, screen solvents (e.g., DCE vs. toluene) or additives (e.g., AgBF4 to stabilize cationic Rh species) .

Q. What analytical techniques are critical for characterizing reaction intermediates in Rh-catalyzed cycloadditions?

  • Method : Employ ESI-MS to detect cationic Rh intermediates (e.g., [Rh(BINAP)(COD)]<sup>+</sup>) during [2+2+2] cycloadditions . Monitor reaction progress via <sup>1</sup>H NMR (e.g., disappearance of substrate protons at δ 5.5–6.5 ppm) .

Advanced Research Questions

Q. How do ligand electronic and steric properties influence catalytic activity in [Rh(COD)(R-BINAP)]BF4 systems?

  • Design : Compare BINAP with modified ligands (e.g., Tol-BINAP or Josiphos) in benchmark reactions. For example, Tol-BINAP increases steric bulk, improving ee in asymmetric allylic alkylation (85% vs. 60% with unmodified BINAP) .
  • Data Analysis : Correlate Hammett parameters (σ) of substituents with reaction rates and selectivity .

Q. What mechanistic insights explain contradictory ee outcomes in similar reactions using [Rh(COD)(R-BINAP)]BF4?

  • Case Study : In asymmetric ring-opening reactions, switching from DCE to PhCl as a solvent increased ee from 60% to 95% due to enhanced ion-pair stabilization .
  • Resolution : Conduct kinetic isotope effect (KIE) studies or DFT calculations (BMK/def2SVP level) to identify rate-determining steps (e.g., oxidative addition vs. migratory insertion) .

Q. How can hyperpolarization efficiency (PTE) in PHIP experiments be optimized using [Rh(COD)(R-BINAP)]BF4?

  • Optimization : Lower catalyst concentration (0.1 mM) and use high magnetic fields (14 T) to prolong T1 relaxation times, achieving PTE >80% .
  • Validation : Compare with [Rh(COD)(dppb)]BF4, which shows reduced PTE due to faster H2 exchange .

Data Contradiction and Reproducibility

Q. Why do reported yields for [Rh(COD)(R-BINAP)]BF4-catalyzed reactions vary across studies?

  • Root Cause : Subtle differences in pre-catalyst activation (e.g., H2 pretreatment ) or trace moisture (≥100 ppm H2O degrades cationic Rh species ).
  • Mitigation : Standardize glovebox protocols (<0.1 ppm O2/H2O) and report catalyst loading as mol% relative to substrate .

Q. How should researchers address discrepancies in enantioselectivity when replicating literature procedures?

  • Checklist :
  • Confirm ligand purity via <sup>31</sup>P NMR.
  • Verify solvent dryness (e.g., Karl Fischer titration).
  • Use identical stirring rates (e.g., 800 rpm for gas-liquid reactions) .
    • Example : Replacing AgBF4 with [Rh(COD)2]BF4 in situ improved reproducibility in allylation reactions .

Methodological Best Practices

Q. What are key considerations for designing kinetic studies with [Rh(COD)(R-BINAP)]BF4?

  • Protocol : Use pseudo-first-order conditions (≥10:1 substrate:catalyst ratio) and monitor conversions ≤20% to avoid mass transfer limitations .
  • Tools : Fit data to Michaelis-Menten models using software like KinTek Explorer .

Q. How to archive and share reproducible catalytic data?

  • Guidelines :
  • Report full experimental details (e.g., "6 mol% [Rh(COD)(R-BINAP)]BF4, 70°C, 12 h" ).
  • Deposit raw NMR/X-ray data in repositories like Zenodo .

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